
9-Bromo-10-iodoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-iodoanthracene: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of bromine and iodine atoms at the 9th and 10th positions of the anthracene ring, respectively. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-iodoanthracene typically involves the halogenation of anthracene. One common method is the sequential halogenation process, where anthracene is first brominated to form 9-bromoanthracene, followed by iodination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromo-10-iodoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and copper(I) iodide are often employed in the presence of bases like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Sonogashira coupling, the product is typically an alkynyl-substituted anthracene derivative .
Aplicaciones Científicas De Investigación
Chemistry: 9-Bromo-10-iodoanthracene is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials with tailored properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique optical properties make it suitable for applications in display technology and sensors .
Mecanismo De Acción
The mechanism of action of 9-Bromo-10-iodoanthracene primarily involves its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications that require fluorescence or phosphorescence . The molecular targets and pathways involved are related to its interaction with light and subsequent energy transfer processes.
Comparación Con Compuestos Similares
9,10-Dibromoanthracene: This compound is similar in structure but contains two bromine atoms instead of a bromine and an iodine atom.
9,10-Diiodoanthracene: Contains two iodine atoms at the 9th and 10th positions.
9-Bromo-10-chloroanthracene: Contains a bromine and a chlorine atom at the 9th and 10th positions, respectively.
Uniqueness: The uniqueness of 9-Bromo-10-iodoanthracene lies in its combination of bromine and iodine atoms, which imparts distinct reactivity and photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic and optical characteristics .
Propiedades
IUPAC Name |
9-bromo-10-iodoanthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrI/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWICUNBWGHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
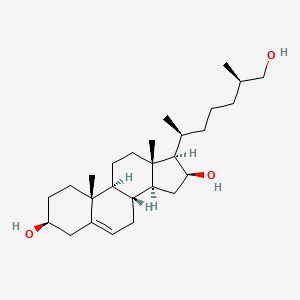

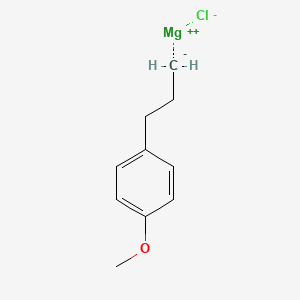

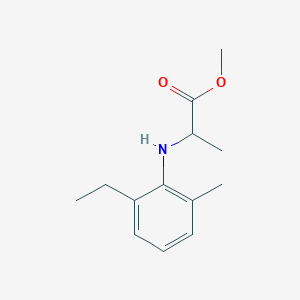

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)

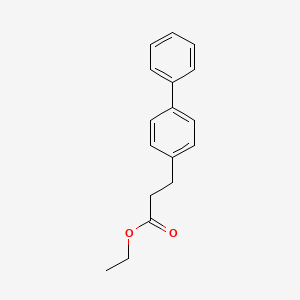
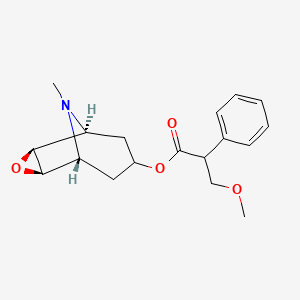
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
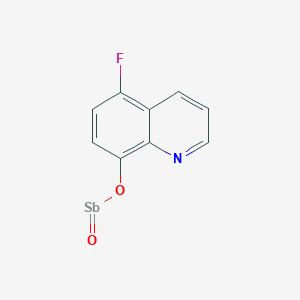
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

